molecular formula C19H16N4O4S B2408573 N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1226457-32-4

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide

カタログ番号: B2408573
CAS番号: 1226457-32-4
分子量: 396.42
InChIキー: MNPJBFLPXSCSCW-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a useful research compound. Its molecular formula is C19H16N4O4S and its molecular weight is 396.42. The purity is usually 95%.
BenchChem offers high-quality N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

N-[[3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl]methyl]-1,3-benzothiazole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O4S/c1-25-13-3-5-14(6-4-13)26-10-17-22-18(27-23-17)9-20-19(24)12-2-7-15-16(8-12)28-11-21-15/h2-8,11H,9-10H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPJBFLPXSCSCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC2=NOC(=N2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide is a synthetic compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a benzo[d]thiazole core linked to an oxadiazole ring via a methylene bridge, along with a methoxyphenoxy group. The molecular formula is C19H23N5O4C_{19}H_{23}N_{5}O_{4}, and its molecular weight is approximately 343.34 g/mol. The structural complexity suggests multiple potential interactions with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and thiazole moieties. For instance, derivatives of oxadiazole have been shown to inhibit thymidylate synthase (TS) , an enzyme critical for DNA synthesis. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Case Study: Thymidylate Synthase Inhibition

A comparative analysis of various oxadiazole derivatives revealed significant TS inhibitory activity:

CompoundIC50 (μM)Reference
Compound 91.1
Compound 102.18
Pemetrexed (standard)7.26

These results demonstrate that the synthesized compounds exhibit superior activity compared to established drugs like Pemetrexed, indicating their potential as effective anticancer agents.

Antimicrobial Activity

The presence of the oxadiazole ring is also associated with antimicrobial properties. Studies have shown that several oxadiazole derivatives exhibit significant inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.

Antimicrobial Efficacy

The following table summarizes the antimicrobial activity observed in related studies:

CompoundTarget PathogenInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus20
N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamideTBDTBD

This data underscores the compound's potential for further development as an antimicrobial agent.

The proposed mechanisms through which N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide exerts its biological effects include:

  • Inhibition of Thymidylate Synthase : Leading to impaired DNA synthesis and subsequent apoptosis in cancer cells.
  • Disruption of Bacterial Cell Wall Synthesis : Contributing to its antimicrobial effects.

Q & A

Q. What are the common synthetic routes for preparing N-((3-((4-methoxyphenoxy)methyl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d]thiazole-6-carboxamide?

The synthesis typically involves multi-step reactions. A general approach includes:

  • Formation of the oxadiazole ring : Reacting substituted amidoximes with carbonyl compounds under acidic or basic conditions. For example, describes refluxing with ethanol and glacial acetic acid to form triazole derivatives, which can be adapted for oxadiazole synthesis.
  • Functionalization of the benzothiazole moiety : Coupling the oxadiazole intermediate with a benzo[d]thiazole-6-carboxamide group via nucleophilic substitution or amidation reactions. highlights similar thiazole ring formation using thiourea and α-haloketones.
  • Purification : Column chromatography or recrystallization (e.g., using acetonitrile or ethyl acetate) to isolate the final product .

Q. How is the compound characterized to confirm its structural integrity?

Standard characterization methods include:

  • Spectroscopy : ¹H and ¹³C NMR to verify substituent connectivity (e.g., methoxyphenoxy and oxadiazole protons). and emphasize NMR for confirming thiadiazole and triazole derivatives.
  • Mass spectrometry (MS) : High-resolution MS to validate molecular weight and fragmentation patterns.
  • Elemental analysis : Confirming C, H, N, and S content .

Q. What preliminary biological assays are recommended for evaluating this compound?

Initial screening should focus on:

  • Enzyme inhibition assays : Test against kinases or proteases due to the benzothiazole moiety's affinity for enzyme active sites (similar compounds in showed activity against cancer cell lines).
  • Cytotoxicity profiling : Use MTT or SRB assays on cancer cell lines (e.g., melanoma, breast cancer) to assess potency (IC₅₀ values). notes selectivity in similar thiazole derivatives.
  • Solubility and stability studies : Evaluate in PBS or simulated physiological conditions to guide formulation .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up without compromising purity?

Key strategies include:

  • Catalyst screening : Use phase-transfer catalysts (e.g., PEG-400 in ) to enhance reaction efficiency.
  • Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity for oxadiazole formation.
  • In-line purification : Employ continuous flow chemistry with integrated scavengers to minimize byproducts .

Q. How should researchers address discrepancies in biological activity data across studies?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell passage number, incubation time) and validate with positive controls.
  • Structural analogs : Compare substituent effects (e.g., methoxy vs. nitro groups in ) to identify critical pharmacophores.
  • Metabolic stability : Use liver microsome assays to assess if inactive metabolites explain inconsistent results .

Q. What computational methods are suitable for predicting the compound’s binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., EGFR or PARP).
  • Molecular dynamics (MD) simulations : Simulate binding stability over 100+ ns to identify key residues (e.g., hydrogen bonds with the oxadiazole ring).
  • QSAR modeling : Corrogate substituent effects on activity using datasets from and .

Q. How can structural modifications enhance the compound’s pharmacokinetic profile?

  • Bioisosteric replacement : Substitute the methoxyphenoxy group with trifluoromethyl () to improve metabolic stability.
  • Prodrug design : Introduce ester or amide prodrug moieties (e.g., pivaloyl in ) to enhance oral bioavailability.
  • PEGylation : Attach polyethylene glycol chains to the benzothiazole to prolong half-life .

Methodological Notes

  • Synthetic Challenges : and highlight the need for anhydrous conditions during oxadiazole formation to avoid hydrolysis.
  • Data Reproducibility : recommends using TLC and HPLC to monitor reaction progress and ensure batch consistency.
  • Advanced Analytics : LC-MS/MS () is critical for detecting trace impurities in final products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。